2-[(E)-({2-[(4-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}imino)methyl]-4-iodophenol
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Overview
Description
2-[(E)-[(2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)IMINO]METHYL]-4-IODOPHENOL is a complex organic compound that features a combination of bromophenyl, benzothiazolyl, and iodophenol groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-[(2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)IMINO]METHYL]-4-IODOPHENOL typically involves multiple steps. One common approach includes the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a nucleophilic substitution reaction, where a bromophenyl halide reacts with a thiol group.
Formation of the Iodophenol Group: The iodophenol group is introduced through an electrophilic substitution reaction, where iodine is added to a phenol ring.
Final Coupling: The final step involves coupling the benzothiazole core with the bromophenyl and iodophenol groups through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-[(2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)IMINO]METHYL]-4-IODOPHENOL undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The bromine and iodine atoms can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(E)-[(2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)IMINO]METHYL]-4-IODOPHENOL has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: It is explored for use in organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound is used in studies related to enzyme inhibition and protein binding.
Mechanism of Action
The mechanism of action of 2-[(E)-[(2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)IMINO]METHYL]-4-IODOPHENOL involves its interaction with specific molecular targets. The bromophenyl and benzothiazole groups are known to interact with enzymes and proteins, potentially inhibiting their activity. The iodophenol group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde
- 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide
- (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol
Uniqueness
2-[(E)-[(2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)IMINO]METHYL]-4-IODOPHENOL is unique due to the presence of both bromophenyl and iodophenol groups, which provide distinct chemical reactivity and biological activity compared to similar compounds. The combination of these functional groups in a single molecule enhances its potential for diverse applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C21H14BrIN2OS2 |
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Molecular Weight |
581.3 g/mol |
IUPAC Name |
2-[[2-[(4-bromophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]iminomethyl]-4-iodophenol |
InChI |
InChI=1S/C21H14BrIN2OS2/c22-15-3-1-13(2-4-15)12-27-21-25-18-7-6-17(10-20(18)28-21)24-11-14-9-16(23)5-8-19(14)26/h1-11,26H,12H2 |
InChI Key |
PFTYUNFMMGXGKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NC3=C(S2)C=C(C=C3)N=CC4=C(C=CC(=C4)I)O)Br |
Origin of Product |
United States |
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